1-(4-Methylcyclohexyl)piperidin-3-ol
Description
1-(4-Methylcyclohexyl)piperidin-3-ol is a piperidine derivative featuring a hydroxyl group at the 3-position of the piperidine ring and a 4-methylcyclohexyl substituent.
Properties
CAS No. |
1339667-49-0 |
|---|---|
Molecular Formula |
C12H23NO |
Molecular Weight |
197.32 g/mol |
IUPAC Name |
1-(4-methylcyclohexyl)piperidin-3-ol |
InChI |
InChI=1S/C12H23NO/c1-10-4-6-11(7-5-10)13-8-2-3-12(14)9-13/h10-12,14H,2-9H2,1H3 |
InChI Key |
KWIGVRPNFNXAHX-UHFFFAOYSA-N |
SMILES |
CC1CCC(CC1)N2CCCC(C2)O |
Canonical SMILES |
CC1CCC(CC1)N2CCCC(C2)O |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Nitrosourea Derivatives: 1-(2-Chloroethyl)-3-(4-methylcyclohexyl)-1-nitrosourea (MeCCNU)
Structural Similarities : Both compounds share the 4-methylcyclohexyl group.
Key Differences : MeCCNU is a nitrosourea with a 2-chloroethyl group, whereas 1-(4-methylcyclohexyl)piperidin-3-ol lacks the nitroso and alkylating moieties.
Pharmacokinetics & Toxicity :
- MeCCNU rapidly degrades in plasma (half-life ~5 minutes), forming reactive intermediates like 2-chloroethyl carbonium ions, which contribute to DNA alkylation and carcinogenicity .
Table 1: Comparison with Nitrosourea Derivatives
Piperidin-3-ol Analogs with Antiviral Activity
Example: 1-[1-(6-Chloroquinolin-4-yl)piperidin-4-yl]piperidin-3-ol () Structural Similarities: Both compounds retain the piperidin-3-ol core. Key Differences: The antiviral analog substitutes the 4-methylcyclohexyl group with a chloroquinoline-piperidine system. Functional Insights:
Table 2: Antiviral Piperidin-3-ol Analogs
Heterocyclic Piperidine Derivatives
Example : 1-[(3-ethyl-1,2,4-oxadiazol-5-yl)methyl]piperidin-3-ol ()
Structural Similarities : Both contain a piperidin-3-ol backbone.
Key Differences : The oxadiazole ring in the analog replaces the 4-methylcyclohexyl group.
Functional Insights :
- Oxadiazoles are known for metabolic stability and enzyme inhibition, suggesting divergent applications compared to the target compound’s lipophilic cyclohexyl group .
Table 3: Heterocyclic Piperidine Derivatives
Preparation Methods
Step 1: Activation and Coupling
- The 4-methylcyclohexane-1-carboxylic acid is first activated by reaction with N,N'-carbonyldiimidazole (CDI) in DMF at approximately 333 K for 1 hour. This forms an intermediate imidazolide that is more reactive toward nucleophilic substitution.
Step 2: Amination and Hydroxylation
- The activated intermediate is then reacted with piperidin-3-ol or a related amine under stirring conditions. Hydroxylamine may be added to introduce the hydroxy group at the 3-position of the piperidine ring.
- This reaction is typically maintained at elevated temperatures (around 373 K) for several hours (e.g., 6 hours) to ensure complete conversion.
- After reaction completion, the mixture is cooled, and water is added to precipitate the product.
Step 3: Isolation and Purification
- The precipitate is filtered and subjected to recrystallization from a mixture of isopropanol and DMF or ethanol and DMF to improve purity.
- Slow evaporation crystallization from isopropanol can yield colorless single crystals suitable for X-ray diffraction analysis, confirming molecular structure and purity.
Reaction Scheme Summary
| Step | Reagents/Conditions | Purpose | Outcome |
|---|---|---|---|
| 1 | 4-Methylcyclohexane-1-carboxylic acid + CDI in DMF, 333 K, 1 h | Activation of acid group | Reactive imidazolide intermediate |
| 2 | Addition of piperidin-3-ol and hydroxylamine, 373 K, 6 h | Amination and hydroxylation | Formation of this compound |
| 3 | Cooling, water addition, filtration, recrystallization | Isolation and purification | Pure crystalline product |
Research Findings and Structural Confirmation
- Molecular and crystal structures of the synthesized compound have been confirmed by single-crystal X-ray diffraction (SC-XRD), nuclear magnetic resonance (NMR), and liquid chromatography-mass spectrometry (LC/MS) analyses.
- Hirshfeld surface analysis indicated strong O—H···O hydrogen bonding and weaker C—H···F and C—H···O interactions, contributing to crystal packing and stability.
- The compound crystallizes in the triclinic space group P1, often with solvent molecules (e.g., 2-propanol) in the asymmetric unit, which can be removed by recrystallization to yield pure product crystals.
- Molecular docking studies suggest biological activity potential, supporting the relevance of the synthetic method for producing bioactive compounds.
Related Synthetic Intermediates and Purification Techniques
- The preparation of the trans-4-methylcyclohexylamine base, an important intermediate, involves novel synthesis and purification methods including salt formation (hydrochloride or pivalate) and crystallization to achieve high isomeric purity.
- This intermediate is crucial for downstream synthesis of related compounds such as glimepiride, indicating the synthetic route's adaptability and industrial relevance.
- Purification steps often involve solvent extraction, distillation, and recrystallization from hexane or ethanol mixtures to remove impurities like benzylamine derivatives.
Summary Table of Preparation Parameters
| Parameter | Details |
|---|---|
| Starting materials | 4-Methylcyclohexane-1-carboxylic acid, piperidin-3-ol, hydroxylamine |
| Solvents | N,N-Dimethylformamide (DMF), isopropanol, ethanol |
| Activation reagent | N,N'-Carbonyldiimidazole (CDI) |
| Temperature conditions | 333 K (activation), 373 K (amination/hydroxylation) |
| Reaction time | 1 hour (activation), 6 hours (amination) |
| Purification methods | Filtration, recrystallization (isopropanol–DMF, ethanol–DMF) |
| Crystallization | Slow evaporation from isopropanol |
| Characterization techniques | SC-XRD, NMR, LC/MS, Hirshfeld surface analysis |
Q & A
Q. What experimental approaches identify oxidative metabolites in hepatic microsomal assays?
- Methodological Answer : Incubate the compound with human liver microsomes (HLMs) and NADPH cofactor. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) detects hydroxylated or N-oxidized metabolites. Compare fragmentation patterns with synthetic standards () .
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